molecular formula C9H16O4 B14302873 Hexanoic acid, 4-(acetyloxy)-, methyl ester CAS No. 112059-09-3

Hexanoic acid, 4-(acetyloxy)-, methyl ester

Cat. No.: B14302873
CAS No.: 112059-09-3
M. Wt: 188.22 g/mol
InChI Key: WRENTVUAYOGUPV-UHFFFAOYSA-N
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Description

Hexanoic acid, 4-(acetyloxy)-, methyl ester is an organic compound with the molecular formula C9H16O4. It is an ester derived from hexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ester functional group, which is responsible for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 4-(acetyloxy)-, methyl ester can be synthesized through esterification reactions. One common method involves the reaction of hexanoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where hexanoic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 4-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Hexanoic acid and methanol.

    Reduction: Hexanol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Hexanoic acid, 4-(acetyloxy)-, methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of hexanoic acid, 4-(acetyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid and methanol, which can then participate in various biochemical pathways. The ester functional group also allows it to interact with enzymes and other proteins, potentially modulating their activity.

Comparison with Similar Compounds

Hexanoic acid, 4-(acetyloxy)-, methyl ester can be compared with other similar esters, such as:

    Methyl hexanoate: Similar in structure but lacks the acetyloxy group.

    Ethyl hexanoate: Similar ester but with an ethyl group instead of a methyl group.

    Hexanoic acid, 4-methyl-, methyl ester: Contains a methyl group on the hexanoic acid chain.

Properties

CAS No.

112059-09-3

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 4-acetyloxyhexanoate

InChI

InChI=1S/C9H16O4/c1-4-8(13-7(2)10)5-6-9(11)12-3/h8H,4-6H2,1-3H3

InChI Key

WRENTVUAYOGUPV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)OC)OC(=O)C

Origin of Product

United States

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